molecular formula C18H17ClN2O2S2 B3469299 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No.: B3469299
M. Wt: 392.9 g/mol
InChI Key: BCHFFXBBOOSEJP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex organic compound that features a quinoline core fused with a thieno ring and substituted with a chlorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-13-7-5-11(6-8-13)10-25(22,23)18-16(20)14-9-12-3-1-2-4-15(12)21-17(14)24-18/h5-9H,1-4,10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHFFXBBOOSEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 3
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 4
Reactant of Route 4
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 5
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 6
2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

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